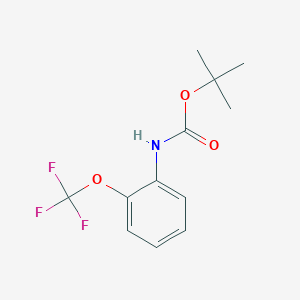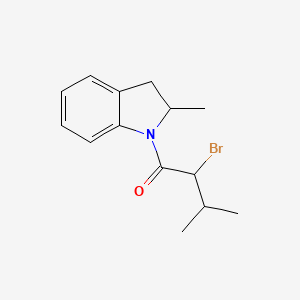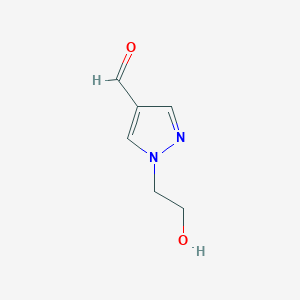
6-Amino-1H-indole-4-carbonitrile
Übersicht
Beschreibung
6-Amino-1H-indole-4-carbonitrile is an indole derivative with a unique structure that includes an amino group at the 6-position and a cyano group at the 4-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Wirkmechanismus
Target of Action
6-Amino-1H-indole-4-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to exhibit antiviral activity . For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a related compound, showed inhibitory activity against influenza A . This suggests that this compound may also interfere with viral replication pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
6-Amino-1H-indole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses . It interacts with viral proteins, preventing them from carrying out their functions, which ultimately leads to the inhibition of viral replication. Additionally, this compound has been found to interact with enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activation of certain signaling pathways that are involved in inflammation, leading to a reduction in the production of pro-inflammatory cytokines . Furthermore, this compound can alter gene expression by binding to specific transcription factors, thereby regulating the expression of genes involved in cell proliferation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to viral proteins, inhibiting their function and preventing viral replication . Additionally, this compound can interact with enzymes involved in inflammatory pathways, inhibiting their activity and reducing inflammation . At the molecular level, this compound can also modulate gene expression by binding to transcription factors and altering their activity . These molecular interactions are essential for understanding the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been found to have sustained effects on cellular processes, including the inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can exhibit therapeutic effects, such as reducing inflammation and inhibiting viral replication . Higher doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exhibit different biological activities . Additionally, this compound can influence metabolic flux and alter metabolite levels, which can have significant effects on cellular function . Understanding the metabolic pathways of this compound is essential for elucidating its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, leading to its accumulation in specific compartments . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be localized to specific compartments within cells, such as the nucleus, cytoplasm, or mitochondria . The targeting signals and post-translational modifications of this compound can direct it to these compartments, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-indole-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole-4-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-1H-indole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1H-indole-2-carbonitrile: Similar structure but with the cyano group at the 2-position.
6-Amino-1H-indole-3-carbonitrile: Similar structure but with the cyano group at the 3-position.
6-Amino-1H-indole-5-carbonitrile: Similar structure but with the cyano group at the 5-position.
Uniqueness
6-Amino-1H-indole-4-carbonitrile is unique due to the specific positioning of the amino and cyano groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and other fields .
Eigenschaften
IUPAC Name |
6-amino-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-6-3-7(11)4-9-8(6)1-2-12-9/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZCSULILFKNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646106 | |
| Record name | 6-Amino-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-24-1 | |
| Record name | 6-Amino-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)


![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

